N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
CAS No.: 2034558-14-8
Cat. No.: VC5944701
Molecular Formula: C24H31N3OS
Molecular Weight: 409.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034558-14-8 |
|---|---|
| Molecular Formula | C24H31N3OS |
| Molecular Weight | 409.59 |
| IUPAC Name | N-benzhydryl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
| Standard InChI | InChI=1S/C24H31N3OS/c28-24(27-15-7-14-26(16-17-27)22-12-18-29-19-13-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22-23H,7,12-19H2,(H,25,28) |
| Standard InChI Key | UNGURXZGOQTQOI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCSCC4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, reflects its three primary components:
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1,4-Diazepane core: A seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4.
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Thian-4-yl substituent: A tetrahydrothiopyran-4-yl group (a six-membered sulfur-containing ring) attached to the diazepane’s 4-position.
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Diphenylmethyl carboxamide: A benzhydryl group linked via a carboxamide bond to the diazepane’s 1-position nitrogen.
The molecular formula is C25H29N3OS, yielding a molecular weight of 419.58 g/mol. Key structural features include:
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Stereochemistry: The diazepane and thiane rings introduce potential stereocenters, though the compound’s achirality depends on synthetic routes .
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Hydrogen bonding capacity: The carboxamide group contributes one hydrogen bond donor and two acceptors, influencing solubility and target interactions .
Synthesis and Manufacturing
Diazepane Ring Formation
The 1,4-diazepane core is typically synthesized via cyclization reactions. A representative method involves:
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Cyclocondensation: Reacting a diaminoalkane with a carbonyl source under acidic conditions. For example, tetrahydrothiopyran-4-one reacts with sodium azide in concentrated HCl to form thiazepane intermediates .
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Ring expansion: Modifying smaller heterocycles (e.g., piperidines) through azide-mediated expansions, as demonstrated in the synthesis of 1,4-thiazepan-5-one .
Thian-4-yl Substitution
Introducing the thian-4-yl group involves nucleophilic substitution or coupling reactions:
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Friedel-Crafts alkylation: Using tetrahydrothiopyran-4-one with Lewis acids (e.g., TMSOTf) to attach the thiane ring to the diazepane core.
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Grignard reactions: Organometallic reagents can add to carbonyl groups, followed by reduction to achieve the saturated thiane structure .
Carboxamide Functionalization
The diphenylmethyl carboxamide is introduced via:
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Acylation: Treating the diazepane’s primary amine with diphenylmethyl isocyanate.
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Coupling reactions: Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate diphenylmethyl carboxylic acid derivatives to the diazepane .
Example Synthesis Protocol
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Step 1: React tetrahydrothiopyran-4-one (5.14 g) with sodium azide (4.31 g) in conc. HCl (20 mL) at 0°C, then stir at room temperature for 4 hours .
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Step 2: Neutralize with Na2CO3, extract with chloroform, and purify via recrystallization (yield: 62%) .
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Step 3: Couple the intermediate with diphenylmethyl isocyanate using toluene-4-sulfonic acid as a catalyst.
Physicochemical Properties
Key properties were extrapolated from structural analogs :
| Property | Value |
|---|---|
| Molecular Weight | 419.58 g/mol |
| logP (Lipophilicity) | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 72.5 Ų |
| Solubility (logSw) | -3.8 (poor aqueous solubility) |
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